2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(3-methylphenyl)acetamide
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Overview
Description
2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(3-methylphenyl)acetamide is a complex organic compound that features a bromophenyl group, a dihydroisoquinoline moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(3-methylphenyl)acetamide typically involves multiple steps. One common approach is to start with the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid . This intermediate can then be coupled with a dihydroisoquinoline derivative through a series of reactions including esterification, amidation, and cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(3-methylphenyl)acetamide can undergo various chemical reactions including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group in the dihydroisoquinoline moiety can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenol derivatives, while reduction can yield alcohol derivatives.
Scientific Research Applications
2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The dihydroisoquinoline moiety can interact with nucleic acids and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromophenyl derivatives and dihydroisoquinoline derivatives. Examples include:
- 4-bromophenylacetic acid
- 2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide
Uniqueness
What sets 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(3-methylphenyl)acetamide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and development in multiple scientific fields .
Properties
IUPAC Name |
2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O3/c1-17-4-2-5-20(14-17)27-24(29)16-31-23-7-3-6-22-21(23)12-13-28(25(22)30)15-18-8-10-19(26)11-9-18/h2-11,14H,12-13,15-16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQYKYZVSNMBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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